molecular formula C15H16O3 B1684278 Yomogin CAS No. 10067-18-2

Yomogin

Cat. No.: B1684278
CAS No.: 10067-18-2
M. Wt: 244.28 g/mol
InChI Key: ONPJVBQNWRHOKG-WDBKCZKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yomogin can be synthesized through the chemical transformation of artemisin, a readily available sesquiterpene . The process involves several steps, including the formation of a-methylene-y-lactone grouping, which is crucial for the biological activity of this compound . The synthetic route typically includes:

    Oxidation: Artemisin is oxidized to introduce the necessary functional groups.

    Cyclization: The oxidized intermediate undergoes cyclization to form the lactone ring.

    Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, such as Artemisia iwayomogi . The extraction process involves:

    Harvesting: The plant material is harvested and dried.

    Extraction: The dried material is subjected to solvent extraction using ethyl acetate or other suitable solvents.

    Purification: The crude extract is purified through chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Yomogin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the lactone ring, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities, such as increased anti-inflammatory or anticancer properties .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other biologically active compounds.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent. .

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Yomogin is unique among sesquiterpene lactones due to its specific biological activities and molecular targets . Similar compounds include:

    Artemisinin: Known for its antimalarial properties, artemisinin also exhibits anticancer activity but through different molecular mechanisms.

    Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties, parthenolide targets nuclear factor-kappa B signaling pathways.

    Costunolide: Exhibits anti-inflammatory and anticancer activities, similar to this compound, but with different molecular targets and pathways.

Properties

IUPAC Name

(3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3/t10-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPJVBQNWRHOKG-WDBKCZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@@H](C[C@]2(C=CC1=O)C)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143436
Record name Yomogin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10067-18-2
Record name Yomogin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010067182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yomogin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,8a-Dimethyl-3-methylidene-3a,4,7,8,9,9a-hexahydrobenzo[f][1]benzofuran-2,6-dione
Yomogin
Reactant of Route 2
Yomogin
Reactant of Route 3
Yomogin
Reactant of Route 4
Yomogin
Reactant of Route 5
Yomogin
Reactant of Route 6
Yomogin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.